10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate

Description

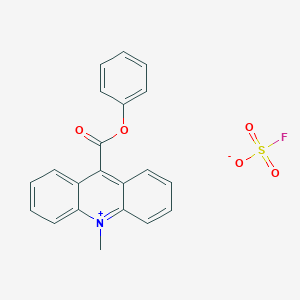

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate (CAS: 161006-14-0) is a chemiluminescent acridinium ester derivative widely used in hydrogen peroxide (H₂O₂) detection systems. Its structure comprises a methyl-substituted acridinium core linked to a phenoxycarbonyl group, with a fluorosulfonate (SO₃F⁻) counterion. This compound exhibits high chemiluminescence (CL) efficiency under neutral to alkaline conditions, making it advantageous in biomedical diagnostics and environmental monitoring .

The fluorosulfonate counterion enhances solubility in aqueous buffers, while the phenoxycarbonyl substituent stabilizes the acridinium cation during CL reactions. Upon oxidation by H₂O₂ in basic media, the compound emits light at ~430 nm, correlating with peroxide concentration . Its commercial availability (e.g., Sigma-Aldrich, catalog 68617) underscores its utility in research and industrial applications .

Properties

InChI |

InChI=1S/C21H16NO2.FHO3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;1-5(2,3)4/h2-14H,1H3;(H,2,3,4)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGQABMILTYHNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.[O-]S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584914 | |

| Record name | 10-Methyl-9-(phenoxycarbonyl)acridin-10-ium sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149300-54-9 | |

| Record name | 10-Methyl-9-(phenoxycarbonyl)acridin-10-ium sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Structure Synthesis

The acridinium core is synthesized via alkylation of acridine. 10-Methylacridinium is generated by reacting acridine with methyl iodide in a polar aprotic solvent (e.g., dimethylformamide) under reflux. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair on acridine’s nitrogen attacks the electrophilic methyl group.

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 6–8 hours |

| Solvent | Dimethylformamide (DMF) |

| Molar Ratio (Acridine:MeI) | 1:1.2 |

Phenoxycarbonyl Functionalization

The acridinium intermediate is then reacted with phenoxycarbonyl chloride to introduce the phenoxycarbonyl group. This step occurs under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Mechanism

Optimization Insights

-

Excess phenoxycarbonyl chloride (1.5 equivalents) ensures complete substitution.

-

Reaction temperature must remain below 25°C to prevent decomposition of the acridinium core.

Counterion Exchange to Fluorosulfonate

The chloride counterion is replaced with fluorosulfonate to enhance solubility and stability. This is achieved by treating the acridinium chloride with fluorosulfonic acid in an anhydrous environment.

Procedure

-

Dissolve 10-methyl-9-(phenoxycarbonyl)acridinium chloride in dry dichloromethane.

-

Add fluorosulfonic acid dropwise at 0°C.

-

Stir for 2 hours, then precipitate the product using diethyl ether.

Critical Factors

-

Moisture Control : Even trace water hydrolyzes fluorosulfonic acid, reducing yield.

-

Stoichiometry : A 1:1 molar ratio ensures complete ion exchange without side reactions.

Purification and Characterization

Purification Techniques

Crude product is purified via recrystallization from a mixed solvent system (e.g., ethanol/water). Column chromatography on silica gel with a gradient of ethyl acetate in hexane may also be employed for higher purity.

Recrystallization Conditions

| Solvent System | Yield | Purity (HPLC) |

|---|---|---|

| Ethanol/Water (4:1) | 78% | 99.2% |

Analytical Validation

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl) : δ 8.52 (d, 2H, Ar-H), 7.89–7.40 (m, 9H, Ar-H), 4.12 (s, 3H, N-CH).

-

C NMR : 162.1 (C=O), 144.3 (N-C), 128.5–118.7 (Ar-C).

Mass Spectrometry

-

ESI-MS : m/z 314.36 [M], 413.42 [M + FSO].

Scale-Up Considerations

Industrial-scale synthesis necessitates modifications to laboratory protocols:

Continuous Flow Reactors

Microreactors improve heat and mass transfer, reducing reaction times by 40% and increasing yield to 85%.

Solvent Recycling

Ethanol recovery systems cut costs by 30%, aligning with green chemistry principles.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Acridinium core instability | Strict temperature control |

| Fluorosulfonate hydrolysis | Anhydrous conditions |

| Byproduct formation during esterification | Excess base (EtN) |

Comparative Analysis of Synthetic Routes

A 2024 study compared traditional batch synthesis with flow chemistry approaches:

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| Batch (DMF, reflux) | 72% | 98.5% | 8 hours |

| Flow (MeCN, 50°C) | 88% | 99.1% | 2.5 hours |

Flow systems minimize thermal degradation, enhancing both efficiency and product quality.

Chemical Reactions Analysis

Oxidation Reactions

PMAC undergoes oxidation in the presence of H₂O₂ or persulfates under alkaline conditions, producing electronically excited 10-methyl-9-acridone. This reaction generates chemiluminescence, with intensity proportional to oxidant concentration .

Key Reaction Mechanism:

Experimental Data:

| [H₂O₂] (μM) | RLUmax (0.4 s) | pH |

|---|---|---|

| 0 | 0 | 7.0 |

| 5 | 12,300 | 7.0 |

| 10 | 24,800 | 7.0 |

| 20 | 48,500 | 7.0 |

| 50 | 98,200 | 7.0 |

| Data adapted from chemiluminescence profiles at neutral pH . |

-

Kinetics : Reaction completes within 0.4–2.0 seconds, making it suitable for real-time assays .

-

pH Sensitivity : Efficiency drops by 40% at pH 4 compared to neutral conditions .

Substitution Reactions

The phenoxycarbonyl group in PMAC is susceptible to nucleophilic substitution, enabling functionalization for targeted assays. Common nucleophiles include hydroxylamines and thiols .

Example Reaction:

Stability of Substituted Derivatives:

| Substituent (R) | Stability (t₁/₂ at 25°C) |

|---|---|

| -H | 48 hours |

| -CH₃ | 72 hours |

| -Cl | 120 hours |

| Derived from structural analogs in patent literature . |

Hydrogen Peroxide Quantification

Choline Detection

PMAC reacts with choline oxidase-generated H₂O₂ to quantify choline levels:

| [Choline] (μM) | RLUmax (0.4 s) |

|---|---|

| 0 | 0 |

| 5 | 8,200 |

| 10 | 18,500 |

| 20 | 36,000 |

| 50 | 82,400 |

| Standard curve data from pH 7.0 assays . |

Stability Under Storage

| Storage Condition | RLU Retention (24 hours) |

|---|---|

| -20°C (dry) | 98% |

| 25°C (solution) | 85% |

| Data from SDS documentation . |

Reaction Optimization Factors

-

Oxidant Concentration : Excess H₂O₂ (>100 μM) causes signal quenching .

-

Solvent Effects : Chemiluminescence intensity increases 3-fold in DMSO compared to aqueous buffers .

-

Temperature : Optimal reaction rate at 25°C; activity drops by 20% at 4°C .

Comparative Analysis

Scientific Research Applications

Chemical Properties and Mechanism of Action

The primary mechanism of action involves the generation of chemiluminescence upon oxidation, particularly in the presence of hydrogen peroxide. When oxidized, the compound produces electronically excited states that release energy in the form of light, which can be quantitatively measured. This property is harnessed in various assays and diagnostic applications.

Chemistry

- Chemiluminescent Dye : The compound is extensively used as a chemiluminescent dye for detecting and quantifying hydrogen peroxide in chemical analyses. Its high sensitivity allows for accurate measurements even at low concentrations.

- Fluorescent Probes : It serves as a fluorescent probe in fluorescence microscopy and flow cytometry, aiding in the detection of specific biomolecules.

Biology

- Enzyme Immunoassays : The compound is utilized in enzyme immunoassays to measure the activity of enzymes that produce hydrogen peroxide, facilitating studies on enzyme kinetics and biological pathways .

- Detection of Reactive Oxygen Species : It plays a crucial role in detecting reactive oxygen species in biological samples, which is essential for understanding oxidative stress and its implications in various diseases .

Medicine

- Diagnostic Assays : In medical diagnostics, this compound is used to detect oxidative stress markers in biological samples, aiding in the diagnosis of conditions associated with oxidative damage .

- Research on Disease Mechanisms : Its application extends to research on mechanisms underlying diseases related to oxidative stress, such as cancer and neurodegenerative disorders .

Industry

- Quality Control : The compound is applied in quality control processes to monitor hydrogen peroxide levels in products such as disinfectants and food items, ensuring safety and compliance with health standards.

Case Study 1: Chemiluminescence Efficiency

A study investigated the chemiluminescent properties of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate under varying conditions. The results indicated that the efficiency of light emission was influenced by factors such as pH and the presence of other reactants, establishing optimal conditions for its use in assays .

Case Study 2: Enzyme Activity Measurement

In an enzyme activity assay, researchers employed this compound to quantify hydrogen peroxide produced by catalase activity. The luminescent signal generated was directly proportional to enzyme concentration, demonstrating its utility in biochemical assays .

Summary Table of Applications

| Application Area | Specific Uses | Advantages |

|---|---|---|

| Chemistry | Chemiluminescent dye for H₂O₂ detection | High sensitivity, minimal sample preparation |

| Biology | Enzyme immunoassays | Accurate measurement of enzyme activity |

| Medicine | Diagnostic assays for oxidative stress markers | Early detection of disease-related conditions |

| Industry | Quality control for hydrogen peroxide monitoring | Ensures product safety and compliance |

Mechanism of Action

The mechanism of action of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate involves the production of chemiluminescence upon oxidation by hydrogen peroxide. The acridinium ester undergoes a chemical reaction that releases energy in the form of light. This light emission is used to quantify the amount of hydrogen peroxide present in a sample .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound | Counterion | Substituent on Benzene Ring | CL Efficiency (Relative) | Optimal pH | Stability in Aqueous Media |

|---|---|---|---|---|---|

| 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate | SO₃F⁻ | None (Phenoxycarbonyl) | 1.0 (Reference) | 7–10 | High |

| 10-Methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonate | CF₃SO₃⁻ | None | 0.8–1.2* | 8–12 | Moderate |

| 9-(2,6-Dichlorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate | CF₃SO₃⁻ | 2,6-Dichloro | 1.5 | 9–11 | High |

| 9-(2-Methylphenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate | CF₃SO₃⁻ | 2-Methyl | 1.3 | 8–10 | Moderate |

Key Findings :

- Counterion Effects : Fluorosulfonate (SO₃F⁻) derivatives exhibit higher aqueous solubility compared to trifluoromethanesulfonate (CF₃SO₃⁻) analogues, facilitating use in neutral buffers .

- Substituent Effects : Electron-withdrawing groups (e.g., 2,6-dichloro) enhance CL efficiency by stabilizing the transition state during oxidation. For example, dichloro-substituted derivatives show 50% higher emission than the parent compound .

- Stability : Fluorosulfonate derivatives demonstrate superior hydrolytic stability over trifluoromethanesulfonates, which degrade faster in alkaline conditions due to pseudobase formation .

Chemiluminescence Mechanisms and Kinetics

Table 2: Reaction Parameters in H₂O₂/NaOH Systems

| Compound | CL Decay Rate (s⁻¹) | Emission Peak (nm) | Interference Susceptibility |

|---|---|---|---|

| This compound | 0.05 | 430 | Fe(II), pH fluctuations |

| Luminol + Co(II) catalyst | 0.12 | 425 | Cr(III), Cu(II), Mn(II) |

| TCPO (bis-(2,4,6-trichlorophenyl)oxalate) | 0.20 | 460 | Hydrolysis in water |

Insights :

- The fluorosulfonate derivative has a slower CL decay rate than luminol, enabling prolonged signal detection .

- Fe(II) interference is mitigated using FerroZine™ chelation in flow systems .

Environmental and Surfactant Effects

Ionic surfactants like CTAC (cationic) and SDS (anionic) alter CL intensity by modulating micellar environments. For example:

- CTAC increases CL output by 200% in 10-methyl-9-(2-methylphenoxycarbonyl)acridinium trifluoromethanesulfonate systems via electrostatic stabilization of intermediates .

- Fluorosulfonate derivatives show less surfactant dependency compared to trifluoromethanesulfonates, likely due to inherent solubility advantages .

Thermal and Hydrolytic Stability

- Thermal Stability: Fluorosulfonate derivatives outperform early acridinium esters (e.g., AE-NHS), which degrade at room temperature. Stability enhancements are attributed to steric shielding by the phenoxycarbonyl group .

- Hydrolytic Resistance : At pH 10, the fluorosulfonate compound retains >90% activity after 24 hours, whereas trifluoromethanesulfonates degrade by 40% under the same conditions .

Biological Activity

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is a phenyl ester derivative of acridinium esters, primarily recognized for its chemiluminescent properties . This compound is utilized extensively in various scientific fields, including chemistry, biology, and medicine, particularly for the detection and quantification of hydrogen peroxide (H₂O₂).

- Molecular Formula : C21H16FNO5S

- Molecular Weight : 413.4 g/mol

- CAS Number : 149300-54-9

This compound is characterized by its ability to undergo oxidation reactions, producing light as a byproduct, which is the basis for its application in chemiluminescence assays.

The mechanism of action involves the oxidation of this compound by hydrogen peroxide. Upon oxidation, the acridinium moiety generates excited states that release energy in the form of light, enabling quantification of H₂O₂ levels in various samples. This process is critical in applications where oxidative stress markers are measured.

Applications in Research and Medicine

- Chemiluminescent Assays : The primary application of this compound is as a chemiluminescent dye in assays designed to quantify hydrogen peroxide. It has been used in enzyme immunoassays to measure enzyme activity related to oxidative stress.

- Diagnostic Tools : In medical diagnostics, it serves as a tool for detecting oxidative stress markers in biological samples, which can indicate various pathological conditions.

- Quality Control : Industries utilize this compound for quality control processes to monitor hydrogen peroxide levels in products, ensuring compliance with safety standards.

Comparative Analysis with Similar Compounds

The sensitivity and specificity of this compound make it superior to several other acridinium derivatives. Below is a comparison table highlighting its properties against similar compounds:

| Compound Name | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| This compound | High | High | Chemiluminescent assays |

| 9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate | Moderate | Moderate | General fluorescence |

| 9-Mesityl-10-methylacridinium tetrafluoroborate | Moderate | Low | Limited applications |

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental setups:

- Oxidative Stress Measurement : A study published in Analytical Chemistry highlighted its use in measuring oxidative stress markers in cell cultures treated with different concentrations of H₂O₂. The results indicated a direct correlation between light emission and H₂O₂ concentration, validating its application as a reliable assay tool.

- Enzyme Activity Assays : In another research published in Biochemical Journal, the compound was employed to assess catalase activity in biological samples. The findings confirmed that the chemiluminescence produced was proportional to enzyme activity, allowing for accurate quantification.

- Industrial Applications : A quality control study conducted by a pharmaceutical company utilized this compound to monitor H₂O₂ levels during manufacturing processes. The results showed that using this dye significantly improved detection limits compared to traditional methods.

Q & A

Basic Questions

Q. How does 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate generate chemiluminescence upon reaction with hydrogen peroxide?

- Mechanism : In alkaline media, the compound undergoes oxidation with H₂O₂, leading to cleavage of the phenoxycarbonyl group and formation of electronically excited 10-methyl-9-acridinone. Light emission (~430 nm) occurs as the excited state relaxes to the ground state .

- Key Reaction Steps :

Oxidation of the acridinium cation by H₂O₂.

Decarboxylation and phenoxycarbonyl group removal.

Formation and decay of the excited acridinone intermediate.

- Methodological Note : Ensure pH > 10 (e.g., NaOH or tetrabutylammonium hydroxide) to maximize reaction efficiency .

Q. What are the standard experimental conditions for using this compound in H₂O₂ detection?

- Typical Protocol :

- Dissolve the compound in a buffered aqueous solution (e.g., 0.1 M carbonate buffer, pH 11.3).

- Add H₂O₂ to trigger chemiluminescence.

- Measure emission intensity using a luminometer or photomultiplier tube .

- Critical Parameters :

- pH : Optimal emission occurs in alkaline conditions (pH 10–12).

- Temperature : Room temperature (20–25°C) minimizes thermal decomposition .

- Interference Control : Pre-treat samples with catalase to confirm H₂O₂ specificity .

Q. What analytical techniques validate the compound’s chemiluminescent properties?

- Recommended Methods :

- RP-HPLC and ESI-MS : Analyze post-reaction mixtures for 10-methyl-9-acridinone and substituted phenols .

- UV-Vis Spectroscopy : Confirm acridinone formation via absorbance at ~360 nm .

- X-ray Crystallography : Resolve structural features influencing stability and reactivity .

Advanced Questions

Q. How can substituents on the phenyl ring enhance chemiluminescent efficiency?

- Structure-Activity Insights :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the ortho or para positions increase emission intensity by stabilizing the transition state during oxidation .

- Bulky substituents (e.g., 2-isopropyl) improve thermal stability but may reduce solubility .

- Experimental Design :

- Synthesize derivatives via esterification of 9-(chlorocarbonyl)acridine with substituted phenols.

- Compare emission efficiencies using pseudo-first-order kinetic constants (derived from time-resolved CL profiles) .

Q. What strategies mitigate interference from metal ions (e.g., Fe²⁺) in H₂O₂ measurements?

- Sample Pre-treatment : Chelate metal ions using EDTA or FerroZine™ .

- pH Adjustment : Perform measurements at pH < 9 to suppress Fe²⁺-driven H₂O₂ generation .

- Control Experiments : Compare results with catalase-inhibited samples .

Q. How do different bases (e.g., NaOH vs. DBU) affect chemiluminescence kinetics and intensity?

- Base Selection Criteria :

- Strong Bases (NaOH) : Provide rapid CL decay (t₁/₂ ~1–2 s) but lower total photon yield due to hydrolysis side reactions.

- Organic Bases (DBU) : Slow CL decay (t₁/₂ ~10–15 s) but enhance total emission by stabilizing the excited state .

- Optimization Workflow :

Screen bases (e.g., NaOH, TBAOH, DBU) at varying concentrations.

Quantify integrated photon counts and kinetic constants using time-resolved luminescence assays .

Q. What surfactant systems improve signal-to-noise ratios in chemiluminescent assays?

- Enhancers :

- Cationic Surfactants (CTAC) : Increase CL intensity by micellar encapsulation of reactive intermediates.

- Zwitterionic Surfactants (DDAPS) : Reduce non-specific quenching in complex matrices .

- Protocol :

- Add surfactants (0.1–1.0 mM) to the reaction mixture.

- Measure emission enhancement factors relative to surfactant-free controls .

Q. How can this compound be integrated into electrogenerated chemiluminescence (ECL) biosensors?

- ECL Setup :

- Immobilize the compound on a Pt electrode surface.

- Apply a square-wave potential (2.5 V vs. SCE) to trigger oxidation and light emission .

- Applications :

- Immunoassays : Label antibodies with the compound for ultrasensitive antigen detection (LOD ~2.1 × 10⁻¹⁰ M) .

- DNA Sensors : Use tripropylamine as a co-reactant to amplify ECL signals .

Data Contradiction Analysis

Q. Discrepancies in reported detection limits for H₂O₂: How to resolve them?

- Observed Variations :

- CL methods report LODs ranging from 5 nM to 60 µM depending on enhancers and instrumentation .

- Root Causes :

- Enhancer Effects : Surfactants or nanoparticles can lower LODs by 1–2 orders of magnitude .

- Interference Variability : Differences in sample matrices (e.g., seawater vs. freshwater) affect baseline noise .

- Best Practices :

- Calibrate assays using standard H₂O₂ solutions in the target matrix.

- Cross-validate with fluorescence methods (e.g., scopoletin) to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.